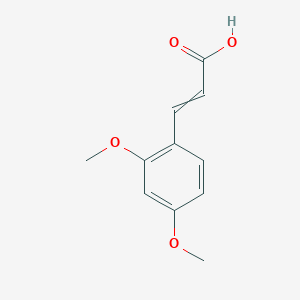

trans2,4-Dimethoxycinnamic acid

Description

Overview of Phenylpropanoids and Hydroxycinnamic/Methoxycinnamic Acids in Research

Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. This class includes a wide array of molecules, such as lignans, flavonoids, and the focus of this discussion, cinnamic acids and their derivatives. Hydroxycinnamic acids, which feature one or more hydroxyl groups on the phenyl ring, and their methoxylated counterparts, methoxycinnamic acids, are of particular interest to researchers. nih.govresearchgate.net These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. nih.gov

Cinnamic acid derivatives, including both hydroxylated and methoxylated forms, are recognized for a range of properties that make them valuable subjects of scientific investigation. tandfonline.com Research has explored their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. tandfonline.comnih.gov The specific arrangement and nature of substituents on the aromatic ring, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, play a crucial role in determining the compound's chemical properties and biological activity. nih.govresearchgate.net For instance, the presence of methoxy groups can influence a molecule's lipophilicity and metabolic stability. nih.gov

Significance of trans-2,4-Dimethoxycinnamic Acid as a Research Target

trans-2,4-Dimethoxycinnamic acid stands out as a specific research target due to its unique substitution pattern. The presence of two methoxy groups at the 2 and 4 positions of the phenyl ring imparts distinct chemical characteristics to the molecule. This particular arrangement influences its electronic properties and spatial configuration, which in turn can affect its reactivity and interaction with biological systems.

The investigation of trans-2,4-dimethoxycinnamic acid is driven by the broader interest in understanding structure-activity relationships within the cinnamic acid family. nih.gov By studying the effects of this specific methoxylation pattern, researchers can gain insights into how modifications to the cinnamic acid scaffold impact its biological and chemical behavior. This knowledge is crucial for the rational design of new molecules with tailored properties for various applications, including in the development of new therapeutic agents and other industrially relevant compounds. figshare.com

Scope and Objectives of Academic Inquiry into trans-2,4-Dimethoxycinnamic Acid

Academic inquiry into trans-2,4-dimethoxycinnamic acid encompasses several key areas. A primary objective is the synthesis and characterization of the compound and its derivatives. mdpi.com This involves developing efficient synthetic routes and utilizing various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the synthesized molecules.

Furthermore, a significant portion of research is dedicated to evaluating the biological activities of trans-2,4-dimethoxycinnamic acid. This includes in vitro and in vivo studies to explore its potential in various therapeutic areas. The overarching goal of this research is to elucidate the mechanisms of action and to identify potential lead compounds for further development. The study of its physicochemical properties, such as solubility, is also an important aspect of research, as this information is vital for its application in various formulations. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311291 | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-61-8 | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Dimethoxycinnamic Acids

Distribution of trans-2,4-Dimethoxycinnamic Acid in Plant Species

trans-2,4-Dimethoxycinnamic acid is a member of the phenylpropanoid family, a class of compounds widely distributed throughout the plant kingdom. nih.gov Phenylpropenoic acids, the parent group for dimethoxycinnamic acids, are significantly concentrated in plant cell walls. nih.gov In this structural matrix, they exist as complexes with other molecules, forming scaffolds that provide resistance to various chemical and physical factors. nih.gov This incorporation into the cell wall structure is a defense mechanism for the plant. nih.gov

The presence of trans-2,4-dimethoxycinnamic acid has been confirmed in specific food-related products. It has been identified through High-Performance Liquid Chromatography (HPLC) in extracts from Algerian grape pomace seeds (Vitis vinifera). sci-hub.seresearchgate.net Additionally, it has been detected in traditionally brewed rice beverages, which are fermented products consumed for their perceived health benefits. biorxiv.org The related compound, p-methoxycinnamic acid, is found in food sources like coffee, peanuts, and various cereal plants, highlighting the general presence of methoxylated cinnamic acids in the human diet. rsc.orgchemicalbook.com

While a broad range of methoxylated cinnamic acids are found in diverse natural products, the specific identification of trans-2,4-dimethoxycinnamic acid is documented in select sources. As mentioned, it is a confirmed constituent of grape pomace seeds. sci-hub.seresearchgate.net Metabolite profiling using Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) has also confirmed the occurrence of 2,4-dimethoxycinnamic acid in gum from Acacia seyal. mdpi.com

Although other isomers like 3,4-dimethoxycinnamic acid (caffeic acid dimethyl ether) are well-known components of coffee beans, the presence of the trans-2,4-dimethoxy isomer in coffee or propolis is not as clearly documented in available literature. wikipedia.org However, related methoxylated phenylpropanoids, such as trans-2,3,4-trimethoxycinnamic acid, have been isolated from the barks of Chinese cinnamon (Cinnamomum cassia), indicating that various methoxy-substituted cinnamic acids are part of the chemical profile of plants in the Cinnamomum genus. ontosight.airesearchgate.net

Table 1: Documented Natural Sources of trans-2,4-Dimethoxycinnamic Acid

| Natural Source | Species | Method of Identification | Reference(s) |

| Grape Pomace Seeds | Vitis vinifera | HPLC | sci-hub.se, researchgate.net |

| Acacia Gum | Acacia seyal | GC-TOFMS | mdpi.com |

| Rice Beverage | Oryza sativa (fermented) | Not Specified | biorxiv.org |

Enzymatic Biotransformation and Metabolic Fates of Dimethoxycinnamic Acids in Biological Systems

The biosynthesis of trans-2,4-dimethoxycinnamic acid originates from the shikimate pathway , not the mevalonate (B85504) pathway. The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.gov This process begins with the conversion of primary metabolites into chorismate, which serves as a critical branch-point intermediate. nih.gov

From chorismate, the pathway leads to the synthesis of L-phenylalanine. nih.gov Phenylalanine is the entry point into the phenylpropanoid pathway , which is responsible for generating a vast array of secondary metabolites, including cinnamic acids. mdpi.comwikipedia.org The central steps of phenylpropanoid metabolism involve:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid. nih.govwikipedia.org

Hydroxylation: Cinnamic acid is then hydroxylated, for instance by cinnamic acid 4-hydroxylase (C4H), to produce p-coumaric acid. wikipedia.orgontosight.ai

O-Methylation: Subsequent modifications, including further hydroxylations and crucial O-methylation steps catalyzed by O-methyltransferases (OMTs), lead to the various methoxylated derivatives. nih.govontosight.ai These OMTs transfer a methyl group from a donor like S-adenosyl-L-methionine to the hydroxyl groups on the phenyl ring of the cinnamic acid precursor. nih.gov The specific positioning of the two methoxy (B1213986) groups in trans-2,4-dimethoxycinnamic acid is determined by the regioselectivity of the particular OMTs present in the organism. nih.gov

The decarboxylation of cinnamic acids is a known biological process, often carried out by enzymes called cinnamic acid decarboxylases or phenolic acid decarboxylases (PADs). These enzymes catalyze the removal of the carboxyl group from the acrylic acid side chain, typically yielding a vinyl derivative. For example, ferulic acid can be decarboxylated to 4-vinylguaiacol. While specific studies on the enzymatic decarboxylation of trans-2,4-dimethoxycinnamic acid are not prominent, the general mechanism is established for structurally similar compounds.

In addition to enzymatic action, chemical decarboxylation can occur under acidic conditions. Research on the related compound 2,4-dimethoxybenzoic acid shows that its decarboxylation is accelerated in acidic solutions, proceeding through the formation of a ring-protonated tautomer that facilitates C-C bond cleavage to release CO2. nih.gov

Microorganisms are capable of metabolizing and transforming cinnamic acid derivatives. A notable example of biotransformation involving trans-2,4-dimethoxycinnamic acid is its O-demethylation by the enzyme CYP199A4 from the bacterium Rhodopseudomonas palustris. rsc.org This enzyme was found to selectively remove the methyl group at the 4-position of the phenyl ring. rsc.org This demonstrates that specific microbial enzymes can recognize and modify this compound.

Furthermore, the potential for microbial production of derivatives using this acid as a precursor has been explored in synthetic biology. A patent for the biosynthesis of various cinnamoyl anthranilates describes using genetically modified host cells, such as recombinant yeast. googleapis.com In this system, trans-2,4-dimethoxycinnamic acid is listed as a potential substrate that can be converted into its corresponding CoA thioester by a 4-coumarate:CoA ligase (4CL) enzyme and subsequently condensed with an anthranilate derivative. googleapis.com In a different context, the related compound 2,3-dimethoxycinnamic acid has been isolated from a marine actinomycete, indicating that microorganisms are natural sources of dimethoxycinnamic acid isomers. nih.gov

Table 2: Research Findings on Biotransformation

| Biological System | Enzyme/Process | Substrate | Product/Effect | Reference |

| Bacterium (Rhodopseudomonas palustris) | CYP199A4 | trans-2,4-Dimethoxycinnamic acid | O-demethylation at the 4-position | rsc.org |

| Recombinant Yeast (Engineered) | 4CL and HCBT enzymes | trans-2,4-Dimethoxycinnamic acid | Potential for conversion to cinnamoyl anthranilate analogs | googleapis.com |

| Marine Actinomycete (Nocardiopsis mentallicus) | Biosynthesis | Not applicable | Production of 2,3-Dimethoxycinnamic acid | nih.gov |

Metabolic Stability and Permeation Studies in Non-Clinical Models

The evaluation of a compound's metabolic stability and its ability to permeate biological membranes are fundamental aspects of characterizing its potential as a therapeutic agent. These studies are typically conducted using a variety of in vitro models before any clinical evaluation.

Metabolic Stability in Non-Clinical Models

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. It is a critical parameter that influences in vivo half-life, clearance, and oral bioavailability. The most common non-clinical models for these assessments are liver microsomes and hepatocytes.

Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes allows for the determination of its intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize the compound. From the intrinsic clearance, the in vitro half-life (t1/2) can be calculated. These parameters are essential for predicting the hepatic clearance of a compound in vivo.

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, offering a more complete picture of a compound's metabolic fate. Phase II enzymes are responsible for conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of metabolites and facilitate their excretion.

Despite the established protocols for these assays, specific data on the in vitro half-life or intrinsic clearance of trans-2,4-Dimethoxycinnamic acid in human or animal liver microsomes or hepatocytes is not available in the published literature.

Permeation Studies in Non-Clinical Models

A compound's ability to be absorbed from the gastrointestinal tract is largely dependent on its permeability across the intestinal epithelium. Two primary in vitro models are used to assess this:

Caco-2 Cell Monolayers: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. These cells express relevant transporters and tight junctions. The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound crosses the Caco-2 monolayer. This value is a key predictor of intestinal absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. PAMPA is a high-throughput screening tool that specifically assesses passive diffusion, a primary mechanism of absorption for many drugs.

As with metabolic stability, there is no published data providing the apparent permeability coefficient (Papp) of trans-2,4-Dimethoxycinnamic acid from either Caco-2 or PAMPA assays.

Insights from Related Compounds

While direct data for trans-2,4-Dimethoxycinnamic acid is absent, studies on other cinnamic acid derivatives can offer some general insights. For instance, research has shown that the degree of methoxylation on the phenyl ring of cinnamic acid derivatives can influence their permeability. A study on 3,4-dimethoxycinnamic acid suggested that it penetrates the intestinal wall more readily than its corresponding hydroxy derivative. This indicates that the methoxy groups of trans-2,4-Dimethoxycinnamic acid may also play a role in its absorption characteristics.

The absence of specific research findings on the metabolic stability and permeability of trans-2,4-Dimethoxycinnamic acid in non-clinical models represents a significant gap in the scientific literature. The established in vitro methodologies using liver microsomes, hepatocytes, Caco-2 cells, and PAMPA provide a clear path for future research to characterize the pharmacokinetic properties of this compound. Such studies would be invaluable in determining its potential for further development as a therapeutic or nutraceutical agent. Without this fundamental data, any discussion of its efficacy or safety remains speculative.

Synthetic Methodologies for Trans 2,4 Dimethoxycinnamic Acid and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of trans-2,4-dimethoxycinnamic acid and its derivatives. Established reactions like the Perkin and Knoevenagel condensations are fundamental, while modern coupling techniques offer milder and more efficient alternatives.

Perkin Reaction and Knoevenagel Condensation Derivatives

The Perkin reaction , first described by William Henry Perkin in 1868, is a well-established method for synthesizing cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of trans-2,4-dimethoxycinnamic acid, 2,4-dimethoxybenzaldehyde (B23906) would be reacted with acetic anhydride in the presence of sodium acetate. uns.ac.id The reaction mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. longdom.org A drawback of the Perkin reaction is that it often requires high temperatures and long reaction times, and can sometimes result in the formation of side products. uns.ac.id

The Knoevenagel condensation offers an alternative and often more efficient route to cinnamic acid derivatives. wikipedia.orgchemrj.org This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing cinnamic acid derivatives, an aromatic aldehyde is condensed with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). chemrj.orgbepls.com A notable variant is the Doebner modification , which utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org This method is often preferred for its milder reaction conditions and good yields. chemrj.org

| Feature | Perkin Reaction | Knoevenagel Condensation |

| Reactants | Aromatic aldehyde, Acid anhydride | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) |

| Catalyst | Alkali salt of the acid (e.g., sodium acetate) | Weak base (e.g., piperidine, pyridine) |

| Conditions | Often requires high temperatures and long reaction times | Generally milder conditions |

| Key Advantage | Historical significance, direct formation of the acid | Higher yields, versatility, milder conditions |

| Key Disadvantage | Harsh conditions, potential for side products | May require a decarboxylation step (Doebner modification) |

Direct Amidation and Esterification Utilizing Coupling Reagents (e.g., DCC/DMAP)

Modern synthetic chemistry offers a range of coupling reagents that facilitate the direct formation of amide and ester derivatives of trans-2,4-dimethoxycinnamic acid under mild conditions. These methods are particularly valuable for creating a diverse library of analogs.

Esterification can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. sapub.orguns.ac.id However, this method is not always suitable for sensitive substrates. A milder and highly effective alternative is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org This reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex esters. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org

Similarly, amidation can be performed efficiently using coupling reagents. While amides can be formed from carboxylic acids and amines with DCC, the reaction is often facilitated by additives. nih.gov The use of coupling agents like DCC in combination with DMAP or other reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) is a common strategy for synthesizing amide derivatives of cinnamic acids. nih.gov These reagents activate the carboxylic acid, allowing for a facile reaction with an amine to form the corresponding amide.

Other Advanced Organic Synthesis Techniques

Beyond the classical and coupling-reagent-based methods, other advanced organic synthesis techniques can be employed for the preparation of trans-2,4-dimethoxycinnamic acid and its derivatives. These methods often focus on improving efficiency, selectivity, and environmental friendliness. For instance, the use of solid-supported catalysts or microwave irradiation can accelerate reaction times and simplify purification processes. While specific examples for trans-2,4-dimethoxycinnamic acid are not extensively detailed in the provided context, the principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of cinnamic acid derivatives. bepls.com

Enzymatic Synthesis and Biocatalysis for Dimethoxycinnamic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly advantageous for the synthesis of complex molecules.

Lipase-Catalyzed Interesterification for Phospholipid Conjugation

Lipases are a class of enzymes that can catalyze both the hydrolysis and synthesis of esters. nih.gov In low-water environments, the equilibrium of the reaction can be shifted towards synthesis. nih.gov This property is exploited in lipase-catalyzed interesterification , a process used to exchange fatty acid residues in lipid molecules. mdpi.com This technique has been successfully applied to conjugate dimethoxycinnamic acid derivatives to phospholipids (B1166683). For example, the commercial immobilized lipase (B570770) Novozym 435 has been shown to be an effective biocatalyst for the interesterification of egg-yolk phosphatidylcholine with the ethyl ester of 3,4-dimethoxycinnamic acid in an organic solvent like hexane. mdpi.com This process yields cinnamoylated lysophosphatidylcholine, demonstrating the potential of enzymatic methods to create novel phospholipid conjugates with potential applications in various fields. mdpi.com The use of organic solvents helps to reduce the viscosity of the reaction mixture and can shift the reaction equilibrium towards the desired transesterification products. mdpi.com

| Parameter | Role in the Reaction | Example |

| Enzyme | Biocatalyst for ester exchange | Novozym 435 (immobilized lipase B from Candida antarctica) |

| Substrates | Phospholipid source and acyl donor | Egg-yolk phosphatidylcholine, Ethyl 3,4-dimethoxycinnamate |

| Solvent | Reduces viscosity, shifts equilibrium | Hexane, Heptane, Toluene |

| Temperature | Affects reaction rate and enzyme stability | Typically in the range of 50-60 °C |

| Reaction Time | Time required to reach equilibrium or desired conversion | Can range from hours to days |

Engineered Microbial Systems for Analog Production (e.g., Saccharomyces cerevisiae)

Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, presents a promising avenue for the sustainable production of various valuable chemicals, including derivatives of cinnamic acid. nih.goved.ac.uk By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be programmed to produce target molecules from simple feedstocks like glucose. nih.govresearchgate.net

While the direct production of trans-2,4-dimethoxycinnamic acid in engineered microbes is not explicitly detailed in the provided search results, the successful engineering of S. cerevisiae for the production of other complex molecules like dihydroartemisinic acid and glucaric acid highlights the potential of this approach. nih.govnih.gov The core strategy involves identifying the necessary enzymes for the desired biosynthetic pathway and expressing them in the host organism. nih.gov Further optimization often includes redirecting metabolic flux towards the desired product by overexpressing key enzymes, deleting competing pathways, and even creating fusion proteins to enhance catalytic efficiency. nih.govnih.gov This approach could theoretically be adapted for the production of dimethoxycinnamic acid analogs by introducing the appropriate methyltransferases and other necessary enzymes into a host strain engineered for high-level production of a suitable precursor like p-coumaric acid.

Stereoselective Synthesis of Cinnamic Acid Isomers

The stereoselective synthesis of cinnamic acid isomers is crucial for obtaining the desired geometric configuration. Several classical and modern synthetic methods are employed to control the formation of either the trans or cis isomer.

Perkin Reaction:

Developed by William Henry Perkin in 1868, the Perkin reaction is a well-established method for synthesizing cinnamic acids. wikipedia.orgiitk.ac.in It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orgbyjus.com This reaction typically yields the α,β-unsaturated aromatic acid. byjus.com The Perkin reaction generally favors the formation of the more stable trans (E) isomer of the cinnamic acid derivative. jk-sci.com However, the reaction is not always strictly stereoselective and can sometimes produce a mixture of isomers. iitk.ac.in The reaction often requires high temperatures and long reaction times, though microwave irradiation has been explored to reduce reaction times. jk-sci.com

Knoevenagel Condensation:

The Knoevenagel condensation is another powerful method for the synthesis of substituted alkenes, including cinnamic acid derivatives. researchgate.netchem-station.com This reaction involves the condensation of an activated methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine. chem-station.com A modification of this reaction, known as the Verley-Doebner modification, utilizes malonic acid as the active methylene component and pyridine as the base. acs.orgyoutube.com This one-step process involves a spontaneous decarboxylation and is particularly effective for producing trans-cinnamic acid from benzaldehyde. acs.orgbepls.com The Knoevenagel-Doebner condensation often exhibits high stereoselectivity, yielding exclusively the E-isomer. researchgate.net

Wittig Reaction:

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, predominantly produce the E (trans)-alkene. organic-chemistry.org Conversely, non-stabilized ylides typically lead to the formation of the Z (cis)-alkene. organic-chemistry.org For the synthesis of trans-cinnamic acid esters, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) is reacted with benzaldehyde, resulting in the exclusive formation of the trans isomer. researchgate.net

Heck Reaction:

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another valuable tool for the synthesis of substituted alkenes, including cinnamic acid derivatives. organic-chemistry.orgmatthey.com A key advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org The reaction typically proceeds with syn stereochemistry for both the migratory insertion of the palladium complex into the olefin and the subsequent β-hydride elimination. misuratau.edu.ly While initially developed for homogeneous catalysis, heterogeneous catalysts like palladium on carbon have also been successfully employed. matthey.com

Other Methods:

While the aforementioned reactions are the most common, other methods for the stereoselective synthesis of cinnamic acid isomers exist. For instance, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids via β-lactone intermediates. nih.gov Additionally, photochemical E/Z isomerization can be used to convert the more stable trans isomer to the cis isomer, often using UV light. researchgate.nettandfonline.com

Table 1: Comparison of Synthetic Methods for Cinnamic Acid Isomers

| Reaction | Typical Starting Materials | Catalyst/Reagent | Predominant Isomer | Key Features |

|---|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., NaOAc) | trans (E) | High temperatures, long reaction times. iitk.ac.injk-sci.com |

| Knoevenagel Condensation | Aromatic aldehyde, Activated methylene compound (e.g., malonic acid) | Weak base (e.g., piperidine, pyridine) | trans (E) | High stereoselectivity for the E-isomer. chem-station.comresearchgate.net |

| Wittig Reaction | Aromatic aldehyde, Phosphonium ylide | Stabilized ylide for trans, non-stabilized for cis | Dependent on ylide | Versatile, stereochemistry is tunable. organic-chemistry.org |

| Heck Reaction | Aryl halide, Alkene | Palladium catalyst | trans (E) | Excellent trans selectivity. organic-chemistry.org |

| Photoisomerization | trans-Cinnamic acid derivative | UV light | cis (Z) | Converts the more stable trans isomer to the cis isomer. researchgate.net |

Spectroscopic and Quantum Chemical Investigations of Trans 2,4 Dimethoxycinnamic Acid

Conformational Analysis and Stability

The three-dimensional structure and conformational preferences of cinnamic acid derivatives are pivotal in determining their chemical reactivity and biological interactions. These aspects are governed by a delicate balance of electronic effects, steric hindrance, and potential for intramolecular hydrogen bonding.

The structure of trans-2,4-Dimethoxycinnamic acid allows for rotational isomerism around the single bond connecting the carbonyl group and the α-carbon of the propenoic acid side chain. This gives rise to two primary planar conformers: s-cis and s-trans. Theoretical studies on closely related molecules, such as trans-2-methoxycinnamic acid, have been used to determine the relative stabilities of these conformers.

In a potential energy profile analysis of trans-2-methoxycinnamic acid using the B3LYP/cc-pVTZ method, two stable conformers were identified. researchgate.net The s-cis conformer was found to be more stable than the s-trans conformer. researchgate.net This preference is attributed to favorable electronic interactions and potentially weak intramolecular hydrogen bonds. The calculated energies for the conformers of the analogous trans-2-methoxycinnamic acid highlight this stability difference. researchgate.net It is anticipated that trans-2,4-Dimethoxycinnamic acid would exhibit a similar conformational preference due to its structural similarity.

Table 1: Calculated Energies for Conformers of the Analogous Compound trans-2-Methoxycinnamic Acid Data derived from studies on a structurally similar compound to illustrate the principles of conformational stability.

| Conformer | Calculated Energy (Hartrees) | Relative Stability |

| s-cis | -612.9788331 | More Stable |

| s-trans | -612.9780953 | Less Stable |

The conformation of trans-2,4-Dimethoxycinnamic acid is significantly influenced by both hydrogen bonding and steric effects. In the solid state, cinnamic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. rsc.org Beyond this primary interaction, weaker C-H···O intermolecular hydrogen bonds are also common, where the acceptor can be a carbonyl oxygen or a methoxy (B1213986) oxygen atom. researchgate.net

Vibrational and Electronic Properties

Spectroscopic techniques and quantum chemical calculations provide deep insights into the vibrational modes and electronic structure of molecules, which are fundamental to understanding their chemical properties.

FTIR and FT-Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. epequip.com For trans-2,4-Dimethoxycinnamic acid, these spectra reveal characteristic bands corresponding to its functional groups. The analysis relies on identifying the frequencies of key vibrations such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene group, and various vibrations of the substituted benzene (B151609) ring and methoxy groups.

In related cinnamic acid derivatives, the C=C stretching mode gives rise to a strong Raman line, which is useful for differentiating isomers. nih.gov The carboxylic acid O-H stretch appears as a very broad band in the FTIR spectrum due to strong hydrogen bonding. The C=O stretching vibration is also prominent. The symmetric stretching of the nitro group in analogous nitrostyrenes has been shown to be a key characteristic in both Raman and IR spectra, suggesting that vibrations of substituents are sensitive to the molecular geometry. nih.gov The vibrational frequencies for trans-2,4-Dimethoxycinnamic acid can be assigned based on data from similar compounds and theoretical calculations.

Table 2: Characteristic Vibrational Frequencies for Cinnamic Acid Derivatives This table presents typical frequency ranges for key functional groups found in trans-2,4-Dimethoxycinnamic acid, based on general spectroscopic data for related compounds.

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | FTIR | 3200 - 2500 | Very broad band due to carboxylic acid hydrogen bonding. |

| C-H Stretch (Aromatic) | FTIR/Raman | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C=O Stretch | FTIR/Raman | 1700 - 1660 | Strong band from the carboxylic acid carbonyl group. |

| C=C Stretch (Alkene) | FTIR/Raman | 1650 - 1625 | Strong band, particularly prominent in the Raman spectrum. nih.gov |

| C=C Stretch (Aromatic) | FTIR/Raman | 1600 - 1450 | Multiple bands from the phenyl ring vibrations. |

| C-O Stretch | FTIR/Raman | 1300 - 1200 | Stretching vibrations from the ether (methoxy) and carboxylic acid groups. |

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the electronic properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In a Density Functional Theory (DFT) study of the closely related trans-4-methoxycinnamic acid, the HOMO was found to be primarily localized over the phenyl ring and the electron-donating methoxy group. rsisinternational.org Conversely, the LUMO was concentrated on the electron-accepting carboxylic acid group. rsisinternational.org This spatial separation of the frontier orbitals suggests a significant potential for intramolecular charge transfer (ICT) upon electronic excitation. rsisinternational.org The calculated HOMO-LUMO energy gap for trans-4-methoxycinnamic acid was 4.2885 eV, indicating moderate electronic reactivity and suitability for applications in optoelectronics. rsisinternational.org A similar distribution and energy gap are expected for trans-2,4-Dimethoxycinnamic acid due to the presence of the same core functional groups.

Table 3: Calculated Electronic Properties for the Analogous Compound trans-4-Methoxycinnamic Acid Data from a DFT study on a structurally similar compound, highlighting key electronic parameters. rsisinternational.org

| Parameter | Value (eV) |

| HOMO Energy | -5.9160 |

| LUMO Energy | -1.6275 |

| HOMO-LUMO Gap (ΔE) | 4.2885 |

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For trans-2,4-Dimethoxycinnamic acid, the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atoms of the carbonyl group and the two methoxy groups. rsisinternational.org These sites are the most likely to act as hydrogen bond acceptors or to interact with electrophiles. The most positive potential (blue) would be located around the acidic proton of the carboxylic acid group, making it the primary site for deprotonation and nucleophilic attack. The hydrogen atoms on the phenyl ring and the vinyl group would also exhibit a lesser degree of positive potential. This map provides a clear visual guide to the molecule's reactivity and intermolecular interaction sites. rsisinternational.orgnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. In the context of trans-2,4-Dimethoxycinnamic acid, DFT studies provide valuable insights into its geometry, thermodynamic stability, electronic characteristics, and reactivity.

Theoretical calculations, particularly using DFT methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in determining the optimized molecular geometry of trans-2,4-Dimethoxycinnamic acid. These calculations can predict bond lengths, bond angles, and dihedral angles in the gaseous phase, which often show good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on similar cinnamic acid derivatives have demonstrated the reliability of this level of theory in predicting molecular structures. scielo.org.mx

The optimized structure of trans-2,4-Dimethoxycinnamic acid reveals a largely planar conformation, a feature that facilitates π-electron delocalization across the aromatic ring, the ethylenic bridge, and the carboxylic acid group. This extensive conjugation is a key factor influencing the molecule's electronic and spectroscopic properties.

Beyond molecular geometry, DFT calculations can also predict various thermodynamic parameters. These properties are crucial for understanding the stability and reactivity of the molecule under different conditions. Key thermodynamic properties that can be calculated include zero-point vibrational energy, rotational constants, and entropies. Studies on related compounds, such as trans-4-(trifluoromethyl)cinnamic acid, have shown that these calculations can provide valuable data on the total energy and vibrational energy of the molecule, which in turn influences its chemical reactions. niscpr.res.in

Table 1: Calculated Thermodynamic Properties of a Cinnamic Acid Derivative This table presents theoretically calculated thermodynamic parameters for a related cinnamic acid derivative, providing an example of the data obtained through DFT calculations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. nih.govnih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts of trans-2,4-Dimethoxycinnamic acid. nih.gov These predicted values can then be compared with experimental NMR data, aiding in the assignment of spectral peaks to specific atoms within the molecule.

The accuracy of these predictions is often enhanced by performing the calculations on the DFT-optimized molecular geometry. For complex organic molecules, computational prediction of NMR shifts is becoming an increasingly vital tool for structural elucidation. nih.gov Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can also be modeled in more advanced computational setups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Cinnamic Acid Derivative This table shows an example of theoretically predicted NMR chemical shifts for a related cinnamic acid, illustrating the type of data generated from DFT calculations. The specific values for trans-2,4-Dimethoxycinnamic acid would require a dedicated computational study.

DFT calculations are also employed to understand the chemical reactivity of trans-2,4-Dimethoxycinnamic acid through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a study on trans-4-methoxycinnamic acid using DFT at the B3LYP/6-311G(d,p) level of theory calculated a HOMO-LUMO gap of 4.2885 eV, indicating good stability. rsisinternational.orgresearchgate.net

Table 3: Calculated Reactivity Descriptors for a Cinnamic Acid Derivative This table provides an example of reactivity descriptors calculated for a related cinnamic acid derivative, illustrating the insights gained from DFT calculations.

Polymorphism and Solid State Chemistry of Dimethoxycinnamic Acid Derivatives

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a key area of study in the solid-state chemistry of dimethoxycinnamic acid derivatives. For instance, 3,4-dimethoxycinnamic acid (DMCA), a positional isomer of 2,4-dimethoxycinnamic acid, has been shown to exist in at least two polymorphic forms, designated as Form I and Form II. nih.govnih.gov

Form I crystallizes in the triclinic space group P-1, while the more recently identified Form II adopts a monoclinic P21/c space group. nih.govresearchgate.net The crystal structures of these two forms are notably different, leading to distinct physical and chemical behaviors. nih.gov The identification and characterization of these polymorphs are typically achieved through single-crystal X-ray diffraction, which provides detailed information about the unit cell parameters, space group, and molecular packing. nih.govresearchgate.net

Interactive Table: Crystallographic Data of 3,4-Dimethoxycinnamic Acid Polymorphs

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

Solid-State Photoreactions: [2+2] Cycloaddition to Truxillic Acids

In the solid state, many cinnamic acid derivatives, including trans-2,4-dimethoxycinnamic acid, undergo a [2+2] cycloaddition reaction upon exposure to UV light. uoa.gresrf.fr This photoreaction leads to the formation of a cyclobutane (B1203170) ring, resulting in the corresponding truxillic acid or truxinic acid dimers. esrf.frias.ac.in Specifically, the photodimerization of the two polymorphs of 3,4-dimethoxycinnamic acid yields the corresponding α-truxillic acid. nih.gov

The stereochemistry of the product is dictated by the arrangement of the reactant molecules in the crystal lattice, a concept central to topochemistry. uoa.grias.ac.in For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. uoa.gr The reaction can be monitored using techniques like solid-state NMR and X-ray diffraction to follow the transformation from the monomer to the dimer. nih.gov

Photomechanical Behavior and Crystal Packing Effects

The solid-state photoreaction of dimethoxycinnamic acid derivatives can induce significant mechanical stress within the crystal, leading to observable photomechanical effects. A striking example is the "photosalient" behavior of Form I of 3,4-dimethoxycinnamic acid, where crystals exhibit jumping or rolling when irradiated with UV light. nih.govnih.gov This macroscopic movement is a consequence of the cooperative motion of molecules as they rearrange to form the dimer, leading to a rapid release of strain energy.

In contrast, Form II of 3,4-dimethoxycinnamic acid does not display this photosalient effect. nih.govresearchgate.net This difference in photomechanical response is directly attributed to the differences in their crystal packing. The more flexible packing in Form I allows for the large-scale molecular movements that result in the photosalient effect, whereas the more rigid, interlocked structure of Form II inhibits such dramatic mechanical responses. nih.govnih.gov

Topochemical Principles: Schmidt-Type and Kaupp-Type Reaction Control

The course and efficiency of solid-state photoreactions are governed by topochemical principles, which relate the crystal structure of the reactant to the structure of the product. Two key models in this context are the Schmidt-type and Kaupp-type reaction controls.

Schmidt-Type Topochemistry : This model, based on the pioneering work of Schmidt, emphasizes the principle of minimum molecular movement. nih.govuoa.gr Reactions are favored when the reactant molecules are pre-organized in the crystal lattice in a way that requires only small displacements to form the product. This typically leads to higher reaction yields. The reaction in the more brittle Form II of 3,4-dimethoxycinnamic acid is thought to be governed more by Schmidt-type topochemistry. nih.govnih.gov

Mechanical Property Analysis (e.g., Nanoindentation) and Reaction Yield Correlation

The mechanical properties of the different polymorphic crystals have a direct impact on the kinetics and yield of the solid-state photoreaction. Nanoindentation is a powerful technique used to measure the mechanical properties, such as hardness and elastic modulus, of materials at the nanoscale. nih.govresearchgate.net

Studies on the polymorphs of 3,4-dimethoxycinnamic acid have revealed a clear correlation between their mechanical behavior and photoreactivity.

Form I : Exhibits a faster initial photoreaction rate. However, its greater plasticity, as indicated by nanoindentation studies, allows for significant molecular movement during the reaction. nih.govnih.gov This can lead to a loss of the ideal topochemical arrangement in the later stages, limiting the maximum reaction yield to around 40%. nih.gov

Interactive Table: Photoreaction and Mechanical Properties of 3,4-Dimethoxycinnamic Acid Polymorphs

| Polymorph | Photoreaction Rate | Maximum Yield | Mechanical Property | Topochemical Control |

|---|---|---|---|---|

| Form I | Faster | Lower (~40%) | More Plastic | Kaupp-type |

This correlation underscores the intricate interplay between the crystal packing, mechanical properties, and solid-state reactivity of trans-2,4-dimethoxycinnamic acid derivatives.

Structure Activity Relationship Sar Studies of Dimethoxycinnamic Acids

Influence of Methoxy (B1213986) Group Position and Number on Biological Activity

The presence and placement of methoxy (-OCH3) groups on the cinnamic acid scaffold are critical determinants of its biological activity. These groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its ability to interact with enzymes and other biological macromolecules.

The inhibitory activity of dimethoxycinnamic acids against enzymes like alpha-glucosidase and tyrosinase is highly dependent on the substitution pattern of the methoxy groups.

Alpha-Glucosidase Inhibition:

Research has shown that the position of substituents on the trans-cinnamic acid structure influences its alpha-glucosidase inhibitory activity. nih.gov For instance, 4-methoxy-trans-cinnamic acid has been identified as a potent noncompetitive inhibitor of alpha-glucosidase. nih.gov The introduction of substituents at the 4-position of trans-cinnamic acid can alter its inhibitory potential. nih.gov An increase in the bulkiness and chain length of alkoxy groups at this position, as well as the presence of electron-withdrawing groups, has been observed to decrease the inhibitory effect. nih.gov

The methoxy group, in a broader context of flavonoids, can enhance a ligand's binding to its target, as well as its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This is because methoxy groups can participate in hydrogen bonding and hydrophobic interactions within the active site of enzymes like alpha-glucosidase. researchgate.net

Tyrosinase Inhibition:

The inhibitory effect of cinnamic acid derivatives on tyrosinase, a key enzyme in melanin (B1238610) synthesis, is also sensitive to the methoxy group arrangement. Studies have revealed that methoxylation at the 3-position of the phenyl ring can decrease tyrosinase inhibitory activity. researchgate.net In contrast, certain cinnamic acid derivatives have demonstrated potent tyrosinase inhibitory activity. For example, compounds with specific substitution patterns have shown IC50 values significantly lower than that of the well-known inhibitor, kojic acid. researchgate.netmdpi.com Cinnamic acid itself has been identified as a mixed-type inhibitor of tyrosinase. mednexus.org The mechanism of inhibition can be competitive, where the inhibitor binds to the free enzyme, often by chelating the copper ions in the active site. nih.gov

The following table summarizes the inhibitory activities of various cinnamic acid derivatives against tyrosinase:

| Compound | IC50 (µM) against Tyrosinase | Reference |

| p-Coumaric acid | 115.6 | researchgate.net |

| Isoferulic acid | 114.9 | researchgate.net |

| Licochalcone A | 5.4-fold more active than kojic acid | nih.gov |

| Kuraridin | 34 times more active than kojic acid | nih.gov |

| Oxyresveratrol | 32-fold more active than kojic acid | nih.gov |

| Mirkoin | 5 | nih.gov |

| Compound c27 (a cinnamic acid–eugenol ester) | 3.07 ± 0.26 | mdpi.com |

| Kojic Acid (positive control) | 14.15 ± 0.46 | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

The antioxidant potential of dimethoxycinnamic acids is influenced by the presence and position of methoxy groups. 3,4-Dimethoxycinnamic acid has been noted for its ability to scavenge free radicals and reduce oxidative stress. ontosight.ai The reduction of the C=C double bond and the nature of the substituent groups in cinnamic acid derivatives have been shown to affect their antioxidant activity. researchgate.net

Methoxy derivatives of cinnamic acid have demonstrated significant neuroprotective properties. For instance, 3,4-dimethoxycinnamic acid has been recognized for its neuroprotective and anti-amnestic activities. nih.gov It has been shown to reduce memory deficits in animal models of amnesia. nih.gov

The methylation of hydroxyl groups in cinnamic acid derivatives plays a crucial role in their permeation across biological membranes and their metabolic stability. In vitro studies have shown that 3,4-dimethoxycinnamic acid can permeate the intestinal wall more easily than its corresponding hydroxy derivative. nih.gov This enhanced permeability is attributed to the presence of the methoxy groups.

Furthermore, the methoxy groups contribute to increased metabolic stability by inhibiting the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions. nih.gov However, it is also documented that the methoxy group itself can be metabolically unstable, particularly in (hetero)aryl methyl ethers, where O-demethylation is a primary metabolic pathway. researchgate.net

Stereochemical Influence on Biological Activity (e.g., trans vs. cis isomers)

The stereochemistry of the double bond in the propenoic acid side chain (trans vs. cis) can significantly impact the biological activity of dimethoxycinnamic acids. The trans isomer is generally the more stable and commonly studied form. The rigid trans configuration influences how the molecule fits into the active sites of enzymes and receptors, thereby affecting its inhibitory or binding affinity. While the provided search results primarily focus on trans-cinnamic acid derivatives, the distinct spatial arrangement of the cis isomer would undoubtedly lead to different biological activities due to altered steric interactions with biological targets.

Modulating Factors from Side Chain Derivatization (e.g., Amides, Esters, Phospholipids)

Modification of the carboxylic acid side chain of dimethoxycinnamic acids into amides, esters, and phospholipids (B1166683) can profoundly modulate their biological properties.

Amides and Esters:

Esterification of the carboxylic acid group can alter the compound's activity and mechanism of action. For example, while 4-methoxy-trans-cinnamic acid is a noncompetitive inhibitor of alpha-glucosidase, its ethyl ester derivative acts as a competitive inhibitor. nih.gov This highlights how a relatively small modification to the side chain can change the way the molecule interacts with the enzyme. The synthesis of cinnamic acid-eugenol esters has been explored as a strategy to enhance tyrosinase inhibitory activity. mdpi.com

The following table presents data on the alpha-glucosidase inhibitory activity of various ester derivatives:

| Compound | IC50 against α-glucosidase (µg/mL) | Reference |

| Petroleum ether fraction of mango seed kernel | 80.10 | nih.gov |

| Dichloromethane fraction of mango seed kernel | 83.58 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Phospholipids:

While not explicitly detailed in the provided search results for trans-2,4-dimethoxycinnamic acid, the conjugation of phenolic acids to choline (B1196258), a component of phospholipids, has been investigated for other derivatives. For instance, choline ester derivatives of 3,4-dimethoxycinnamic acid have been synthesized. researchgate.net This type of derivatization can create bifunctional molecules with potential applications in areas like acetylcholinesterase inhibition, which is relevant to neurodegenerative diseases. researchgate.net

Minimal Structural Requirements for Specific Bioactivities (e.g., Antifungal)

The antifungal properties of cinnamic acid derivatives, including trans-2,4-dimethoxycinnamic acid, are intrinsically linked to their molecular structure. Research into the structure-activity relationship (SAR) of this class of compounds has identified key features that are essential for their fungistatic or fungicidal effects. While studies focusing exclusively on trans-2,4-dimethoxycinnamic acid are limited, broader investigations of a range of cinnamic acid analogs provide significant insights into the minimal structural requisites for antifungal activity.

A pivotal element for the antifungal efficacy of cinnamic acid derivatives is the core structure itself, which consists of a phenyl ring attached to a propenoic acid moiety. The substitutions on the phenyl ring, however, are what largely modulate the biological activity. The presence, number, and position of methoxy groups are critical determinants of the antifungal potency.

Detailed research findings from a study involving 22 related cinnamic acid derivatives have shed light on the structural features that enhance antifungal activity against various fungal species, including those from the Aspergillus genus. nih.govconicet.gov.aracs.org The study underscores that the lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role.

For dimethoxycinnamic acids, the arrangement of the two methoxy groups on the phenyl ring significantly influences their antifungal profile. While specific comparative data for all isomers is not extensively detailed in readily available literature, general principles from related compounds suggest that the substitution pattern affects the molecule's ability to interact with fungal cell components. For instance, the 4-methoxy group, in particular, has been noted for its contribution to the antifungal action in various cinnamic acid derivatives. nih.govnih.gov

The acrylic acid side chain is another critical component. The trans configuration of the double bond is generally considered more active than the cis isomer, as it results in a more stable and linear molecular shape, which can facilitate better binding to target sites on or within the fungal cell. Modifications to the carboxylic acid group, such as esterification, can also alter the antifungal activity, often by increasing the lipophilicity of the compound and thereby enhancing its ability to penetrate fungal cell membranes.

In essence, the minimal structural requirements for the antifungal activity of dimethoxycinnamic acids can be summarized as:

An intact cinnamic acid backbone.

The presence of methoxy groups on the phenyl ring, with their specific positions influencing the degree of activity.

The trans geometry of the propenoic acid side chain.

Research Findings on Antifungal Activity of Cinnamic Acid Derivatives

| Compound/Structural Feature | Observation on Antifungal Activity | Reference |

| Cinnamic Acid Core | Essential basic scaffold for antifungal properties. | nih.gov |

| Methoxy Substitution | Presence and position of methoxy groups on the phenyl ring modulate antifungal potency. | nih.gov |

| trans Isomer | Generally exhibits higher antifungal activity compared to the cis isomer. | |

| 4-Methoxy Group | Substitution at the para-position of the phenyl ring is often associated with significant antifungal activity. | nih.govnih.gov |

| Lipophilic Substituents | Increased lipophilicity through substituents like prenyl groups alongside a methoxy group can enhance activity. | nih.govconicet.gov.ar |

Advanced Analytical and Characterization Methodologies in Dimethoxycinnamic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating trans-2,4-Dimethoxycinnamic acid from other substances. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of trans-2,4-Dimethoxycinnamic acid and related compounds. The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases.

Research has demonstrated the use of reverse-phase HPLC for the quantitative analysis of dimethoxycinnamic acid. nih.gov In this approach, a nonpolar stationary phase, such as C18, is paired with a polar mobile phase. A common setup involves a gradient elution system, where the composition of the mobile phase is changed over time to achieve effective separation. For instance, a mobile phase consisting of acetonitrile and an acidified aqueous solution (e.g., 0.1% formic acid) is often employed. nih.gov Detection is frequently accomplished using an ultraviolet-visible (UV/VIS) detector, with a specific wavelength such as 280 nm selected for monitoring the eluting compound. scirp.org

Below is a table summarizing typical HPLC conditions used for the analysis of cinnamic acid derivatives.

| Parameter | Condition | Source |

|---|---|---|

| Column | Discovery C18 (250 mm × 4.6 mm, 5 µm particle size) | scirp.org |

| Mobile Phase | Gradient of acetonitrile and 0.1% aqueous formic acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govscirp.org |

| Detection | UV/VIS at 280 nm | scirp.org |

| Column Temperature | 35 °C | nih.gov |

Gas Chromatography (GC) is another technique used for analyzing cinnamic acid derivatives. Due to the relatively low volatility of trans-2,4-Dimethoxycinnamic acid, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. A common derivatization process is trimethylsilylation, which results in the formation of the trimethylsilyl (TMS) ester of the acid. nist.gov This derivative is more thermally stable and volatile.

The analysis is then carried out using a non-polar column. nist.gov The Kovats Retention Index, a measure of a compound's retention time relative to n-alkanes, has been determined for trans-2,4-Dimethoxycinnamic acid on a semi-standard non-polar column. nih.gov

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of trans-2,4-Dimethoxycinnamic acid. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

The coupling of HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS detection. mdpi.com This hyphenated technique is highly effective for identifying and quantifying compounds in complex mixtures. mdpi.com For trans-2,4-Dimethoxycinnamic acid, electrospray ionization (ESI) is a common method to generate ions for MS analysis.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com This process, known as collision-induced dissociation (CID), creates a characteristic fragmentation pattern that serves as a structural fingerprint for the compound. Analysis of trans-2,4-Dimethoxycinnamic acid by MS/MS reveals distinct fragmentation patterns depending on the ionization mode (positive or negative). nih.gov

The table below details the tandem mass spectrometry data for trans-2,4-Dimethoxycinnamic acid.

| Parameter | Positive Ion Mode ([M+H]+) | Negative Ion Mode ([M-H]-) |

|---|---|---|

| Precursor m/z | 209.0808 | 207.0663 |

| Top Peak m/z | 191.1 | 163.0 |

| 2nd Highest Peak m/z | 167.1 | 133.1 |

| 3rd Highest Peak m/z | 165.1 | 148.1 |

Source: PubChem CID 734009 nih.gov

GC-MS combines gas chromatography for separation with mass spectrometry for detection. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of cinnamic acids, GC-MS is a valuable tool for identifying their decarboxylation products. nih.gov The decarboxylation of a cinnamic acid derivative typically yields a styrene derivative. nih.govresearchgate.net For example, the decarboxylation of 3,4-dimethoxycinnamic acid has been shown to produce 3,4-dimethoxystyrene, which can be identified using headspace GC-MS. nih.gov

Experimental GC-MS data for trans-2,4-Dimethoxycinnamic acid itself shows a characteristic mass spectrum. nih.gov

The most significant peaks in the GC-MS spectrum are summarized in the following table.

| Fragment | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|---|

| Molecular Ion | 208 | 99.99 |

| Fragment 1 | 121 | 43.17 |

| Fragment 2 | 149 | 33.75 |

| Fragment 3 | 177 | 28.79 |

Source: MassBank of North America (MoNA), as cited in PubChem nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique that visualizes the spatial distribution of molecules in tissue sections without the need for labels. nih.gov In this method, a matrix compound is applied to the sample, where it co-crystallizes with the analytes. A laser is then fired at the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. youtube.com

Interestingly, a related compound, 3,4-dimethoxycinnamic acid (DMCA), has been identified as a novel and effective matrix for the MALDI-MSI analysis of low-molecular-weight compounds. nih.govresearchgate.net Its properties, including strong ultraviolet absorption, high ionization efficiency, and minimal interference from matrix-related ions in the lower mass range (below m/z 500), make it superior to some commonly used matrices like 2,5-dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid for this purpose. nih.govresearchgate.net The use of DMCA as a matrix has been shown to enhance the in-situ detection of numerous metabolites and lipids in various biological tissues. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| trans-2,4-Dimethoxycinnamic acid |

| Acetonitrile |

| Formic acid |

| Methanol |

| Trimethylsilyl ester of trans-2,4-Dimethoxycinnamic acid |

| 3,4-Dimethoxycinnamic acid |

| 3,4-Dimethoxystyrene |

| 2,5-Dihydroxybenzoic acid |

| α-Cyano-4-hydroxycinnamic acid |

| 2-Mercaptobenzothiazole |

| Graphene oxide |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Application as a Matrix for Low-Molecular-Weight Compound Imaging

trans-2,4-Dimethoxycinnamic acid and its isomers have emerged as significant matrices in the field of mass spectrometry, particularly for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This technique is pivotal for visualizing the spatial distribution of molecules within biological samples. The application of a related isomer, 3,4-dimethoxycinnamic acid (DMCA), has been evaluated as a novel matrix for the enhanced detection of low-molecular-weight (low-MW) compounds.

The effectiveness of a MALDI matrix is largely dependent on its ability to absorb energy from the laser, transfer it to the analyte, and promote ionization, all while minimizing interference in the low-mass region of the spectrum. DMCA excels in this role due to several key properties: it exhibits strong ultraviolet absorption, generates low matrix-ion related interferences below a mass-to-charge ratio (m/z) of 500, and demonstrates high ionization efficiency for low-MW compounds. These characteristics make it particularly suitable for metabolomics and the analysis of small biological molecules, which are often challenging to detect with conventional matrices due to signal suppression and spectral overlap.

Research has shown that when DMCA is used as a MALDI matrix, a significantly larger number of low-MW compounds can be detected and imaged compared to other commonly used matrices. This enhanced performance provides a more comprehensive molecular profile of the tissue under investigation.

Table 1: Comparison of MALDI Matrices for Low-Molecular-Weight Compound Detection

| Matrix | Advantages for Low-MW Compound Analysis |

|---|---|

| 3,4-Dimethoxycinnamic acid (DMCA) | Strong UV absorption, low matrix-ion interference below m/z 500, high ionization efficiency. |

| 2,5-Dihydroxybenzoic acid (DHB) | Commonly used, but can produce more background ions in the low-mass range. |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Effective for peptides, but can also have interfering peaks in the low m/z region. |

| 2-Mercaptobenzothiazole | Another matrix option, though DMCA has shown superior performance in some applications. |

Detection and Spatial Distribution Analysis in Biological Tissues

The utility of dimethoxycinnamic acid isomers as a MALDI matrix extends directly to the detailed analysis of biological tissues. The ability to map the distribution of small molecules is crucial for understanding complex biological processes and the molecular basis of disease. MALDI-MSI is a powerful technology that determines the spatial distribution and relative abundance of a wide range of endogenous compounds directly from tissue sections.

In studies utilizing 3,4-dimethoxycinnamic acid (DMCA), researchers successfully achieved improved in situ detection of low-molecular-weight metabolites (with m/z < 500) and lipids across various tissue types. This demonstrates the matrix's versatility in analyzing both animal and plant tissues. For instance, the application of DMCA as a matrix led to the detection of hundreds of distinct low-MW compound ion signals from different biological samples.

The enhanced detection capabilities of DMCA facilitate a more detailed and accurate visualization of how metabolites, lipids, and other small molecules are distributed within the intricate structures of biological tissues. This provides valuable insights into localized metabolic activities and biochemical pathways.

Table 2: Number of Low-Molecular-Weight Compound Ion Signals Detected in situ Using 3,4-Dimethoxycinnamic Acid (DMCA) Matrix

| Biological Tissue | Number of Ion Signals Detected |

|---|---|

| Rat Liver | 303 |

| Rat Brain | 200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including trans-2,4-Dimethoxycinnamic acid. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to confirm its identity and stereochemistry.

For trans-2,4-Dimethoxycinnamic acid, ¹H NMR and ¹³C NMR spectroscopy are primary methods used for structural verification.

¹H NMR (Proton NMR) would reveal the specific electronic environment of each hydrogen atom. Key expected signals include those for the two distinct methoxy (B1213986) groups (-OCH₃), the protons on the aromatic ring, and the protons of the vinylic group (-CH=CH-). The coupling constant (J-value) between the two vinylic protons is particularly important, as its magnitude confirms the trans configuration of the double bond.

¹³C NMR (Carbon NMR) provides information on the different carbon atoms in the molecule. This spectrum would show distinct signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons (including those directly bonded to the methoxy groups), and the two methoxy carbons.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments would show correlations between coupled protons (e.g., the vinylic protons and adjacent aromatic protons), while HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the NMR signals.

Interdisciplinary Research Directions and Potential Applications Non Clinical Human

Design and Synthesis of Novel Dimethoxycinnamic Acid Conjugates for Research

The creation of conjugate molecules is a powerful strategy in chemical biology and medicinal chemistry to develop new therapeutic agents or research probes. By linking a molecule of interest, like trans-2,4-dimethoxycinnamic acid, to another chemical entity, researchers can enhance its properties or direct it to specific biological targets.

Intensive structural modifications of cinnamic acid derivatives have led to the identification of potent agents for research purposes, such as antineuroinflammatory compounds. scbt.com The general approach involves synthesizing a series of derivatives and hybrids to establish a structure-activity relationship (SAR). nih.gov For instance, the molecular hybridization of a chalcone (B49325) scaffold with a trimethoxycinnamide moiety has been explored to create novel antiproliferative agents. nih.gov This strategy involves creating a new molecule with two or more distinct scaffolds in a single framework to improve its profile. nih.gov

A similar approach could be applied to trans-2,4-dimethoxycinnamic acid. It can be functionalized and conjugated to various molecules, such as peptides, polymers, or targeting ligands, to create novel research tools. The synthesis of these conjugates often involves standard organic chemistry reactions, such as amidation or esterification, to link the carboxylic acid group of the cinnamic acid derivative to an amine or alcohol group on the partner molecule.

Table 1: Potential Conjugation Strategies for Research Applications

| Conjugation Strategy | Partner Molecule Type | Linker Type | Potential Research Application |

| Amidation | Peptides, Amines | Amide bond | Probing enzyme-substrate interactions, Targeted delivery research |

| Esterification | Polymers (e.g., PEG) | Ester bond | Creating novel biocompatible materials |

| "Click" Chemistry | Azide- or alkyne-modified molecules | Triazole ring | Modular synthesis of complex research probes |

| Disulfide-thiol Exchange | Thiol-containing molecules (e.g., antibodies) | Disulfide bond | Development of reducible drug-delivery systems for research |

These synthetic strategies allow for the creation of a diverse library of trans-2,4-dimethoxycinnamic acid conjugates, enabling researchers to investigate fundamental biological processes or develop new materials with tailored properties.

Biocatalytic Production of Dimethoxycinnamic Acid Derivatives for Research Purposes

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry and regioselectivity.

Research has demonstrated the feasibility of using enzymes to modify methoxylated derivatives of cinnamic acid. nih.gov One notable approach is the use of lipases for transesterification or acidolysis reactions. nih.gov For example, researchers have successfully produced ferulated lysophospholipids through a one-step, lipase-catalyzed transesterification of egg yolk phosphatidylcholine. nih.gov This process involves the enzymatic incorporation of a cinnamic acid derivative into a phospholipid backbone. nih.gov

A potential pathway for the lipase-catalyzed synthesis of phospholipids (B1166683) containing dimethoxycinnamic acid involves the initial hydrolysis of a native phosphatidylcholine (PC) to form 2-acyl-lysophosphatidylcholine (2-acyl-LPC), followed by an acidolysis or transesterification reaction with the desired dimethoxycinnamic acid derivative. nih.gov